3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid
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Overview
Description
3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzoyl group, a piperidinylsulfonyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluoro-substituted benzoyl intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to introduce the piperidinylsulfonyl group. The final step involves the coupling of this intermediate with propanoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluoro and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]propanoic acid
- 3-[(2-Fluoro-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]propanoic acid
Uniqueness
3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid is unique due to the presence of the piperidinylsulfonyl group, which can impart specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, such as morpholinyl or pyrrolidinyl groups, which can alter their reactivity and interactions.
Properties
IUPAC Name |
3-[(2-fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-13-5-4-11(24(22,23)18-8-2-1-3-9-18)10-12(13)15(21)17-7-6-14(19)20/h4-5,10H,1-3,6-9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADQYNANLLUFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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